Cas no 82689-15-4 (Boc-Tyr(Bzl)-aldehyde)

Boc-Tyr(Bzl)-aldehyde structure
Boc-Tyr(Bzl)-aldehyde structure
Nome do Produto:Boc-Tyr(Bzl)-aldehyde
N.o CAS:82689-15-4
MF:C21H25NO4
MW:355.42750620842
MDL:MFCD00143863
CID:687258
PubChem ID:7015729

Boc-Tyr(Bzl)-aldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • Carbamic acid, [(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-,1,1-dimethylethyl ester
    • BOC-O-BENZYL-L-TYROSINE ALDEHYDE,
    • Boc-Tyr(Bzl)-aldehyde
    • N-Boc-(p-benzyloxyphenylalaninal)
    • SLSOSKGFUOFMCP-SFHVURJKSA-N
    • (s)-n-boc-(p-benzyloxyphenylalaninal)
    • N-tert-butoxycarbonyl-O-benzyl-L-tyrosinal
    • tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate
    • [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal
    • 82689-15-4
    • AC6878
    • O-Benzyl-N-Boc-L-tyrosinal
    • tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
    • CS-0102972
    • SCHEMBL272162
    • MDL: MFCD00143863
    • Inchi: 1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1
    • Chave InChI: SLSOSKGFUOFMCP-SFHVURJKSA-N
    • SMILES: O(C(N[C@H](C=O)CC1C=CC(=CC=1)OCC1C=CC=CC=1)=O)C(C)(C)C

Propriedades Computadas

  • Massa Exacta: 355.17835828g/mol
  • Massa monoisotópica: 355.17835828g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 432
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 64.599

Propriedades Experimentais

  • Densidade: 1.1±0.1 g/cm3
  • Ponto de ebulição: 501.4±50.0 °C at 760 mmHg
  • Ponto de Flash: 257.0±30.1 °C
  • Pressão de vapor: 0.0±1.3 mmHg at 25°C

Boc-Tyr(Bzl)-aldehyde Informações de segurança

Boc-Tyr(Bzl)-aldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B284575-500mg
Boc-Tyr(Bzl)-aldehyde
82689-15-4
500mg
$ 390.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-285224-1 g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
1g
¥1,617.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-285224-1g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
1g
¥1617.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-285224A-5g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
5g
¥6385.00 2023-09-05
A2B Chem LLC
AH56350-250mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
250mg
$141.00 2024-04-19
A2B Chem LLC
AH56350-100mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
100mg
$110.00 2023-12-30
1PlusChem
1P00G87Y-100mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
100mg
$106.00 2024-04-21
1PlusChem
1P00G87Y-250mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
250mg
$165.00 2024-04-21
eNovation Chemicals LLC
D779146-5g
O-Benzyl-N-Boc-L-tyrosinal
82689-15-4 95%
5g
$760 2025-02-26
TRC
B284575-2000mg
Boc-Tyr(Bzl)-aldehyde
82689-15-4
2g
$ 1030.00 2022-06-07

Boc-Tyr(Bzl)-aldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referência
A new versatile and diastereoselective synthesis of polysubstituted 2-oxopiperazines from naturally occurring amino acids
Reginato, Gianna; et al, Tetrahedron: Asymmetry, 2007, 18(22), 2680-2688

Método de produção 2

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  0 °C; 60 min, -78 °C
Referência
Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls
Evans, Caria ; et al, Journal of Organic Chemistry, 2023, 88(13), 8915-8928

Método de produção 3

Condições de reacção
1.1 Reagents: Aluminate(1-), tris(3-ethyl-3-pentanolato)hydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Referência
Synthesis of chiral N-protected α-amino aldehydes by reduction of N-protected N-carboxyanhydrides (UNCAs)
Fehrentz, Jean-Alain; et al, Tetrahedron Letters, 1994, 35(48), 9031-4

Método de produção 4

Condições de reacção
1.1 Solvents: Diethyl ether ;  0 °C; 20 min, 0 °C
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  230 min, -78 °C
3.3 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors
Cui, Peng; et al, Bioorganic & Medicinal Chemistry, 2008, 16(5), 2212-2225

Método de produção 5

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  230 min, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors
Cui, Peng; et al, Bioorganic & Medicinal Chemistry, 2008, 16(5), 2212-2225

Método de produção 6

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ,  Water ;  -78 °C → rt
Referência
Determination of absolute stereochemistry, total synthesis, and evaluation of peptides from the myxomycete Physarum melleum
Hanazawa, Shuwa; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(1), 95-98

Método de produção 7

Condições de reacção
1.1 Reagents: Aluminate(1-), tris(3-ethyl-3-pentanolato)hydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Referência
Process for preparation of N-protected α-amino aldehydes.
, France, , ,

Boc-Tyr(Bzl)-aldehyde Raw materials

Boc-Tyr(Bzl)-aldehyde Preparation Products

Fornecedores recomendados
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel